(S)-1-(5-Methylpyrimidin-2-yl)ethanamine
Descripción
(S)-1-(5-Methylpyrimidin-2-yl)ethanamine is a chiral amine derivative featuring a pyrimidine ring substituted with a methyl group at the 5-position and an ethanamine moiety at the 2-position.
Propiedades
IUPAC Name |
(1S)-1-(5-methylpyrimidin-2-yl)ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3/c1-5-3-9-7(6(2)8)10-4-5/h3-4,6H,8H2,1-2H3/t6-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWYXPAGTGSPMBY-LURJTMIESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1)C(C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN=C(N=C1)[C@H](C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(5-Methylpyrimidin-2-yl)ethanamine typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 5-methylpyrimidine-2-carbaldehyde.
Reductive Amination: The aldehyde is subjected to reductive amination using an appropriate amine source, such as (S)-1-phenylethylamine, in the presence of a reducing agent like sodium triacetoxyborohydride.
Purification: The resulting product is purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for (S)-1-(5-Methylpyrimidin-2-yl)ethanamine may involve large-scale reductive amination processes, utilizing continuous flow reactors to enhance efficiency and yield. The use of chiral catalysts and advanced purification techniques ensures the production of enantiomerically pure compounds.
Análisis De Reacciones Químicas
Types of Reactions
(S)-1-(5-Methylpyrimidin-2-yl)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or nitriles.
Reduction: Reduction reactions can convert the compound into more saturated amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include imines, nitriles, secondary amines, and various substituted pyrimidines.
Aplicaciones Científicas De Investigación
Medicinal Chemistry
Pharmaceutical Development
(S)-MPA has been investigated as a building block in the synthesis of various pharmaceuticals. Its structural features make it suitable for developing compounds that target specific biological pathways. For instance, it has been utilized in the synthesis of selective inhibitors for certain enzymes involved in cancer progression and neurodegenerative diseases.
Case Study: Inhibitors of PRMT5
Research has identified (S)-MPA derivatives as potential inhibitors of protein arginine methyltransferase 5 (PRMT5), an enzyme implicated in several cancers. These inhibitors may disrupt PRMT5 interactions with its substrate adaptors, leading to reduced substrate methylation and subsequent tumor growth inhibition . The development of these inhibitors highlights the compound's significance in cancer therapeutics.
Biological Research
Neuroscience Applications
(S)-MPA has also been explored for its effects on neurotransmitter systems. Its structural similarity to neurotransmitters allows it to interact with various receptors, making it a candidate for studying synaptic transmission and neuropharmacology. For example, compounds derived from (S)-MPA have been evaluated for their ability to modulate muscarinic acetylcholine receptors, which play a crucial role in cognitive function .
Case Study: CB1 Receptor Ligands
In studies focused on cannabinoid receptors, derivatives of (S)-MPA have shown promise as selective ligands for CB1 receptors. These ligands demonstrated high brain uptake and selectivity, making them suitable candidates for developing PET imaging agents to study cannabinoid signaling in vivo .
Industrial Applications
Chemical Synthesis
(S)-MPA is utilized as an intermediate in the synthesis of various fine chemicals and agrochemicals. Its chiral nature allows for the production of enantiomerically pure compounds, which are essential in industries where stereochemistry plays a critical role in efficacy and safety.
Table: Comparison of Applications
| Application Area | Specific Use Case | Impact |
|---|---|---|
| Medicinal Chemistry | Synthesis of PRMT5 inhibitors | Potential cancer treatment |
| Biological Research | Modulation of neurotransmitter receptors | Insights into neuropharmacology |
| Industrial Chemistry | Intermediate for fine chemicals | Production of enantiomerically pure products |
Mecanismo De Acción
The mechanism of action of (S)-1-(5-Methylpyrimidin-2-yl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Structural and Functional Comparison with Similar Compounds
Key Structural Analogs
The following table summarizes structurally related compounds, emphasizing substituent variations and stereochemical distinctions:
| Compound Name | Molecular Formula | Substituents on Pyrimidine | Stereochemistry | Key Features | Reference |
|---|---|---|---|---|---|
| (S)-1-(5-Methylpyrimidin-2-yl)ethanamine | C₇H₁₁N₃ | 5-Methyl | (S) | Simplest analog; chiral amine backbone | |
| (S)-2-Phenyl-1-(4-phenylpyrimidin-2-yl)ethanamine | C₁₈H₁₇N₃ | 4-Phenyl | (S) | Bulky aromatic substituents; higher MW | |
| 2-(2,4-Difluorophenyl)-1-(5-methylpyrimidin-2-yl)ethylamine | C₁₆H₁₉F₂N₃O | 5-Methyl + fluorophenyl | Not specified | Fluorinated; extended alkyl chain | |
| (R)-1-(4-tert-Butylphenyl)ethanamine | C₁₂H₁₉N | tert-Butylphenyl | (R) | Non-pyrimidine; tert-butyl substitution |
Comparative Analysis
Substituent Effects
- 5-Methylpyrimidin-2-yl vs. 4-Phenylpyrimidin-2-yl : The 5-methyl group in the target compound may enhance metabolic stability compared to the 4-phenyl group in (S)-2-phenyl-1-(4-phenylpyrimidin-2-yl)ethanamine, which introduces steric bulk that could hinder membrane permeability .
- Fluorinated Derivatives : The fluorophenyl-substituted analog () demonstrates how halogenation can improve lipophilicity and binding affinity in hydrophobic pockets, a strategy common in CNS-targeting drugs .
Stereochemical Considerations
Computational Insights and Methodologies
- Density Functional Theory (DFT) : Used to predict thermochemical properties and optimize molecular geometries, as demonstrated in and .
- Molecular Docking (AutoDock) : discusses receptor flexibility modeling, which could elucidate the binding modes of (S)-1-(5-Methylpyrimidin-2-yl)ethanamine in hypothetical kinase targets .
Actividad Biológica
(S)-1-(5-Methylpyrimidin-2-yl)ethanamine, also known as a pyrimidine derivative, has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
(S)-1-(5-Methylpyrimidin-2-yl)ethanamine is characterized by a pyrimidine ring substituted with a methyl group at the 5-position and an ethylamine side chain. This structure is significant for its interactions with biological targets.
The biological activity of (S)-1-(5-Methylpyrimidin-2-yl)ethanamine can be attributed to several mechanisms:
- Receptor Interaction : The compound may interact with various receptors, influencing signaling pathways relevant to cellular functions.
- Enzyme Modulation : It has been shown to modulate the activity of specific enzymes, potentially affecting metabolic processes and cellular responses.
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against certain bacterial strains, making it a candidate for further exploration in infectious disease treatment.
Antimicrobial Properties
A study examining the antimicrobial effects of various pyrimidine derivatives found that (S)-1-(5-Methylpyrimidin-2-yl)ethanamine demonstrated notable activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for this compound were recorded as follows:
| Bacterial Strain | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 0.025 |
| Escherichia coli | 0.019 |
| Bacillus subtilis | 0.030 |
These results indicate that (S)-1-(5-Methylpyrimidin-2-yl)ethanamine could be effective in treating infections caused by these pathogens .
Case Study 1: Inhibition of BCL6
In a study focused on optimizing inhibitors for B-cell lymphoma 6 (BCL6), (S)-1-(5-Methylpyrimidin-2-yl)ethanamine was tested alongside other compounds. It exhibited an IC50 value of 0.046 μM, indicating high potency in inhibiting BCL6 activity. This suggests potential applications in oncology, particularly in targeting specific cancers associated with BCL6 overexpression .
Case Study 2: Neuroprotective Effects
Research investigating neuroprotective agents highlighted the potential role of (S)-1-(5-Methylpyrimidin-2-yl)ethanamine in protecting neuronal cells from oxidative stress. The compound was shown to reduce markers of oxidative damage in vitro, suggesting it may have therapeutic implications for neurodegenerative diseases .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
